Pent-1-en-1-ylboronic acid
Description
Significance of Organoboron Compounds as Versatile Synthetic Intermediates
Organoboron compounds have become indispensable tools in modern organic synthesis due to their unique combination of stability, reactivity, and functional group tolerance. thieme.dedergipark.org.tr These compounds, which feature a carbon-boron bond, serve as crucial synthetic intermediates for a vast array of chemical transformations. thieme.denih.gov Their importance stems from the unique properties of the boron atom, which allows for the formation of stable yet reactive compounds with diverse organic groups. numberanalytics.com
A key attribute of organoboron compounds, particularly boronic acids and their esters, is their general stability towards air and moisture, which simplifies handling compared to many other organometallic reagents. dergipark.org.tr Despite this stability, the carbon-boron bond can be activated under specific, often mild, reaction conditions to participate in a variety of bond-forming reactions. thieme.de This controlled reactivity is central to their utility.
They are pivotal in the construction of complex molecules, including pharmaceuticals, natural products, and advanced organic materials. thieme.denumberanalytics.com Reactions such as the Nobel Prize-winning Suzuki-Miyaura cross-coupling, hydroboration, and Petasis borono-Mannich reaction exemplify the versatility of organoboron chemistry in forging new carbon-carbon and carbon-heteroatom bonds. dergipark.org.trnumberanalytics.com The byproducts of these reactions, typically boric acid, are non-toxic and easily removed, adding to their appeal in both laboratory and industrial settings. dergipark.org.trrjptonline.org
Overview of Vinylic Boronic Acids in Carbon-Carbon Bond Formation
Within the large family of organoboron reagents, vinylic boronic acids, also known as alkenylboronic acids, are particularly significant for their role in creating carbon-carbon bonds. rjptonline.org These compounds feature a boronic acid group attached directly to a carbon-carbon double bond. This structural motif makes them ideal partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. scbt.comlibretexts.org
The Suzuki-Miyaura coupling enables the stereospecific formation of a new C-C bond between a vinylic boronic acid and an organic halide or triflate. libretexts.orgchemistry.coach This reaction is a powerful method for synthesizing conjugated systems such as dienes, styrenes, and other complex unsaturated molecules. rjptonline.orglibretexts.org The general mechanism involves a catalytic cycle with a palladium complex, comprising three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemistry.coach The vinylic boronic acid enters the cycle during the transmetalation step, where its vinyl group is transferred to the palladium center before the final bond-forming reductive elimination. chemistry.coach
The utility of vinylic boronic acids extends to other transformations, including carbonylative couplings to produce α,β-unsaturated ketones and metal-free coupling reactions. mdpi.comthieme-connect.com Their ability to react while retaining the stereochemistry of the double bond is a critical advantage, allowing for precise control in the synthesis of complex target molecules. thieme.de
Historical Context of Pent-1-en-1-ylboronic Acid in Synthetic Chemistry
This compound, with the chemical formula C₅H₁₁BO₂, is a specific example of a vinylic boronic acid that has found application in synthetic chemistry. Its primary role is as a building block in palladium-catalyzed cross-coupling reactions. The development and use of this reagent are intrinsically linked to the rise of the Suzuki-Miyaura coupling, which was first reported in 1981 and has since become a cornerstone of organic synthesis. libretexts.org
While the initial reports of Suzuki-Miyaura couplings focused on arylboronic acids, the methodology was quickly extended to include alkenylboronic acids. The synthesis of this compound itself is typically achieved through methods such as the hydroboration of an alkyne (1-pentyne) or the reaction of a Grignard reagent (1-pentenylmagnesium bromide) with a trialkyl borate (B1201080) followed by hydrolysis. vulcanchem.com
The specific utility of this compound lies in its ability to introduce a pent-1-enyl group into a target molecule. This moiety is relevant in the synthesis of certain natural products and other complex organic structures. For instance, its application has been noted in the multi-component synthesis of polyketide motifs, demonstrating its utility as a reactive intermediate. nih.gov The compound's reactivity in Suzuki-Miyaura couplings allows for the formation of C(sp²)-C(sp²) bonds, connecting the vinylic carbon of the pentenyl group to an aryl or another vinyl group. vulcanchem.com
Compound Properties
Below is a table summarizing the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | [(E)-pent-1-enyl]boronic acid | nih.gov |
| CAS Number | 59239-44-0 | alfa-chemistry.comavantorsciences.com |
| Molecular Formula | C₅H₁₁BO₂ | nih.govcymitquimica.com |
| Molecular Weight | 113.95 g/mol | nih.govcymitquimica.com |
| Appearance | Solid | cymitquimica.com |
| Melting Point | 100–105 °C | alfa-chemistry.com |
| Boiling Point | 209.9 °C at 760 mmHg | alfa-chemistry.com |
| InChIKey | SYKWJOZHNDPWIM-SNAWJCMRSA-N | nih.govcymitquimica.com |
Properties
IUPAC Name |
[(E)-pent-1-enyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BO2/c1-2-3-4-5-6(7)8/h4-5,7-8H,2-3H2,1H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKWJOZHNDPWIM-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/CCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59239-44-0 | |
| Record name | (1E)-(Pent-1-en-1-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Pent 1 En 1 Ylboronic Acid and Its Stereoisomers
Hydroboration Approaches to Alkenylboronic Acids
Hydroboration, the addition of a boron-hydrogen bond across a double or triple bond, stands as the most prominent method for synthesizing alkenylboronic acid derivatives from alkynes. rsc.org This transformation can be achieved through several catalytic paradigms.
The use of transition metal catalysts has become a common strategy for the hydroboration of alkynes, offering high efficiency and selectivity. rsc.org A variety of metals, including cobalt, rhodium, iridium, and copper, have been employed to catalyze the addition of boranes like pinacolborane (HBpin) or catecholborane to alkynes. researchgate.netoup.com These reactions typically provide convenient access to a range of aryl- and 1-alkenylboronates. researchgate.netoup.com
For terminal alkynes such as 1-pentyne (B49018), metal-catalyzed hydroboration generally proceeds with high regioselectivity to yield the anti-Markovnikov product, where the boron atom adds to the terminal carbon. The stereochemical outcome is often syn-addition, leading to the formation of the (E)-alkenylboronic ester.
Recent advancements have focused on using earth-abundant metals like cobalt. For instance, a cobalt complex bearing a bulky N-heterocyclic carbene (NHC) ligand has been shown to be an effective pre-catalyst for the hydroboration of terminal and internal alkynes. rsc.orgchemistryviews.org These reactions can produce (E)-alkenylboronate esters with excellent efficiency and selectivity. rsc.org Similarly, ruthenium-catalyzed hydroboration represents another powerful method, though its application can be tailored to achieve different stereochemical outcomes. acs.org
| Metal Catalyst System | Borane Reagent | Typical Substrate | Primary Product Stereochemistry | Reference |
|---|---|---|---|---|
| Cobalt-NHC Complex | Pinacolborane | Terminal Alkynes | (E)-Alkenylboronate | rsc.org, rsc.org |
| Rhodium Complexes | Catecholborane/Pinacolborane | Alkynes, Alkenes | (E)-Alkenylboronate | researchgate.net |
| Ruthenium-NHC Complex | Naphthalene-1,8-diaminatoborane (H-B(dan)) | Terminal Alkynes | (Z)-Alkenylborane | acs.org |
| Copper Complexes | Pinacolborane | Disubstituted Alkynes | (E)-Alkenylboronate | acs.org |
In a move towards greener chemistry, methodologies that reduce or eliminate the need for solvents and precious metal catalysts have been developed. Solvent-free hydroboration of alkynes has been successfully achieved using cobalt-NHC catalysts, which demonstrates high efficiency and selectivity under these conditions. rsc.orgchemistryviews.orgrsc.org While this method eliminates the bulk solvent, it still relies on a metal catalyst.
Truly catalyst-free and solvent-free hydroboration of alkynes has been reported using catecholborane. sioc-journal.cn This approach allows for the conversion of various aromatic and aliphatic alkynes into the corresponding anti-Markovnikov alkenyl boronate esters with high yields and regio/stereoselectivity at room temperature. sioc-journal.cn Furthermore, transition-metal-free trans-hydroboration of certain alkynoic acid derivatives has been explored, offering an alternative stereochemical pathway. acs.org These methods are significant for their reduced environmental impact and simplified reaction conditions.
Metal-Catalyzed Hydroboration
Alternative Synthetic Routes to Pent-1-en-1-ylboronic Acid
Beyond hydroboration, other synthetic strategies can be employed to generate this compound. A primary alternative involves the use of organometallic reagents. rsc.org One such laboratory-scale synthesis involves the reaction of a Grignard reagent, 1-pentenylmagnesium bromide, with an electrophilic boron source like trimethyl borate (B1201080). This is followed by acidic hydrolysis of the resulting boronate ester to yield the desired this compound. vulcanchem.com This Grignard-based approach is reported to achieve yields greater than 80% under optimized conditions. vulcanchem.com
Stereoselective Synthesis of (E)- and (Z)-Pent-1-en-1-ylboronic Acid
The geometry of the carbon-carbon double bond in alkenylboronic acids is critical for its subsequent use in stereospecific reactions like the Suzuki-Miyaura coupling. Therefore, methods to selectively synthesize either the (E)- or (Z)-isomer of this compound are of high value.
The synthesis of (E)-pent-1-en-1-ylboronic acid is the more common outcome of standard hydroboration reactions of 1-pentyne. The syn-addition of the B-H bond across the alkyne triple bond naturally leads to the trans or (E)-configuration of the resulting alkenylboronic acid. rsc.orgacs.org Consequently, the compound is frequently referred to as (E)-pent-1-en-1-ylboronic acid or trans-1-pentenylboronic acid in chemical literature and commercial sources. vulcanchem.comchemscene.comscbt.com
The synthesis of (Z)-pent-1-en-1-ylboronic acid , the thermodynamically less stable isomer, is more challenging and requires specialized catalytic systems. Ruthenium complexes ligated by N-heterocyclic carbenes have been specifically developed for the (Z)-selective hydroboration of terminal alkynes. acs.org By using naphthalene-1,8-diaminatoborane (H-B(dan)) as the hydroborating agent, a diverse range of synthetically valuable (Z)-alkenylboranes can be generated. acs.org Mechanistic studies suggest that this transformation proceeds via a pathway involving the insertion of the alkyne into a Ru-B bond, which is distinct from the mechanisms of (E)-selective hydroborations. acs.org In some cases, mixtures of (E) and (Z) isomers can also be obtained, for instance, with certain cobalt catalysts under specific conditions, which would then require separation. rsc.org
| Isomer | Synthetic Method | Key Reagents/Catalyst | Mechanistic Feature | Reference |
|---|---|---|---|---|
| (E)-isomer | Hydroboration | Standard boranes (e.g., catecholborane, pinacolborane) with or without various metal catalysts (Co, Rh) | Syn-addition of B-H across the alkyne | rsc.org, acs.org |
| (Z)-isomer | Ruthenium-Catalyzed Hydroboration | Ru-NHC complex, H-B(dan) | Alkyne insertion into a Ru-B bond | acs.org |
| (E)-isomer | Grignard Reaction | 1-pentenylmagnesium bromide, Trimethyl borate | Nucleophilic attack on boron center | vulcanchem.com |
Reactivity and Mechanistic Investigations of Pent 1 En 1 Ylboronic Acid
Transition Metal-Catalyzed Cross-Coupling Reactions
Pent-1-en-1-ylboronic acid is a proficient coupling partner in a variety of transition metal-catalyzed reactions, which are fundamental methods for constructing complex organic molecules. These reactions benefit from the stability, low toxicity, and functional group tolerance of the boronic acid moiety.
The Suzuki-Miyaura (SM) coupling is a cornerstone of C-C bond formation, joining organoboron compounds with organic halides or triflates. wikipedia.org this compound, as an alkenylboronic acid, readily participates in these reactions to create substituted alkenes, styrenes, and polyolefins. wikipedia.orgvulcanchem.com The reaction is valued for its mild conditions and compatibility with a wide array of functional groups. rsc.org The general scheme involves a palladium catalyst, a base, and a suitable solvent to couple the alkenyl group from the boronic acid with an organic electrophile. wikipedia.org
Palladium complexes are the most extensively used catalysts for the Suzuki-Miyaura reaction. libretexts.org The active catalyst is a Pd(0) species, which can be introduced directly, as with Pd(PPh₃)₄, or generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(dppf). libretexts.orgresearchgate.net In the case of this compound, palladium catalysts effectively facilitate its coupling with aryl halides to produce vinyl-substituted aromatic compounds. vulcanchem.com The choice of the palladium source and ligands is critical for achieving high efficiency and can be tailored to specific substrates. nih.gov For instance, palladacycles have emerged as highly stable and efficient catalysts that can operate under air and are environmentally friendlier. libretexts.org
Table 1: Common Palladium Catalyst Systems in Suzuki-Miyaura Coupling
| Palladium Precursor | Common Ligands | Typical Reaction Conditions |
| Pd(OAc)₂ | Phosphine-based (e.g., PPh₃, XPhos) | Base (e.g., K₂CO₃, Cs₂CO₃), Organic Solvent (e.g., Toluene, Dioxane), Heat |
| Pd₂(dba)₃ | Phosphine-based (e.g., SPhos, RuPhos) | Base (e.g., K₃PO₄), Solvent (e.g., THF, DMF), Room Temp. to Heat |
| Pd(PPh₃)₄ | None (serves as its own ligand source) | Base (e.g., Na₂CO₃), Biphasic Solvent (e.g., Toluene/Water), Heat |
| Palladacycles | Dependant on palladacycle structure | Base (e.g., K₂CO₃), Solvent (e.g., EtOH/Water), Heat |
This table represents generalized conditions and specific parameters can vary based on the reactants.
Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. libretexts.org For the Suzuki-Miyaura coupling of alkenylboronic acids, the design of ligands is aimed at enhancing the rates of the key steps in the catalytic cycle. mdpi.com Bulky and electron-rich phosphine (B1218219) ligands, such as dialkylbiaryl phosphines (e.g., XPhos, SPhos), are particularly effective. nih.gov These characteristics facilitate the initial oxidative addition step and the final reductive elimination. libretexts.orgmdpi.com The steric bulk helps to create a coordinatively unsaturated metal center that is more reactive, while the electron-donating nature increases electron density on the palladium, promoting oxidative addition. libretexts.orgnih.gov The meticulous design of ligands has enabled the coupling of challenging substrates, such as sterically hindered aryl halides, with vinyl boronates under very mild conditions. researchgate.net
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: wikipedia.orglibretexts.org
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex, forming a Pd(II) intermediate (R¹-Pd-X). libretexts.orgresearchgate.net This step is often the rate-determining step in the cycle. libretexts.org The reactivity order for the halide is typically I > OTf > Br > Cl. libretexts.org
Transmetalation: This step involves the transfer of the organic group (in this case, the pent-1-en-1-yl group) from the boron atom to the palladium center. The boronic acid is first activated by a base to form a more nucleophilic boronate species (e.g., [R²B(OH)₃]⁻). wikipedia.orgresearchgate.net This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate (R¹-Pd-R²). wikipedia.org The precise mechanism of transmetalation is complex and can follow different pathways depending on the reaction conditions, such as the nature of the base and solvent. rsc.orgacs.org
Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium center are coupled, forming the new C-C bond in the product (R¹-R²). This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgresearchgate.net The stereochemistry of the double bond in the alkenylboronic acid is typically retained throughout the reaction. wikipedia.org
This compound is also a competent nucleophile in rhodium-catalyzed substitution reactions. These reactions often involve the addition of the organoboron reagent to substrates like enyne acetates or carbonates. scispace.com For example, rhodium(I) complexes can catalyze the reaction of enyne acetates with organoboronic acids to produce substituted vinylallenes. scispace.com The proposed mechanism involves the formation of an aryl- or alkenylrhodium(I) species in situ, which then adds across a carbon-carbon triple bond in the substrate. scispace.com Rhodium catalysis has also been employed for the conjugate addition of alkenylboronic acids to various Michael acceptors. auburn.edu
The Liebeskind-Srogl cross-coupling provides a powerful method for C-C bond formation from thioesters and organoboron reagents under neutral conditions. wikipedia.orgrsc.org this compound can be used as the organoboron component in this reaction. The reaction is typically mediated by a palladium catalyst in conjunction with a stoichiometric or catalytic amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), which acts as a thiophilic reagent to facilitate the cleavage of the carbon-sulfur bond. wikipedia.orgrsc.org This methodology is particularly useful for synthesizing ketones from thioesters and avoids the use of a strong base, which expands its compatibility with sensitive functional groups. rsc.org
Ligand Design and Optimization in Suzuki-Miyaura Coupling
Chan-Lam Coupling and Variations
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-promoted cross-coupling reaction that forms carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org It typically involves the reaction of an aryl boronic acid with an amine or an alcohol to create secondary aryl amines or aryl ethers. wikipedia.org This method is advantageous as it can often be performed at room temperature and is open to the air, offering a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.orgrsc.org
The scope of the Chan-Lam reaction has expanded to include a variety of coupling partners beyond arylboronic acids, including alkenylboron reagents. thieme-connect.com While the most common applications involve C-N and C-O bond formation, the methodology can facilitate the creation of twelve different carbon-element bonds. researchgate.net The reaction is generally catalyzed by copper complexes, with copper(II) acetate (B1210297) being a common choice. rsc.org
The mechanism is understood to proceed through a copper(III) intermediate. A copper(II) salt is first oxidized to a Cu(III) species, which then undergoes transmetalation with the boronic acid. The resulting organocopper(III) complex can then react with the nucleophile (amine or alcohol). The final step is a reductive elimination that forms the desired C-N or C-O bond and regenerates a Cu(I) species, which is then reoxidized to Cu(II) to continue the catalytic cycle. wikipedia.org
Variations in the catalytic system have been developed to improve efficiency and scope. For instance, the use of specific copper(II) pyridyliminoarylsulfonate complexes has been shown to arylate various N-nucleophiles quantitatively at mild temperatures (25°C or 50°C) with low catalyst loading (2.5 mol%), avoiding the need for excess boronic acid or additional bases. acs.org Research has also demonstrated that microwave-assisted conditions can significantly reduce reaction times. rsc.org For alkenylboronic acids like this compound, these coupling reactions provide a direct route to enamines and enol ethers, which are valuable synthetic intermediates.
Metal-Free Organic Transformations Involving this compound
Boron-Catalyzed Reactions
In a shift away from transition-metal catalysis, certain boron compounds themselves can act as catalysts for organic transformations. Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has emerged as a potent Lewis acid catalyst capable of promoting various reactions, including the cross-coupling of allylic alcohols with boronic acids. rsc.orgnih.gov
Research has demonstrated a transition-metal-free arylation and alkenylation of unprotected allylic alcohols with boronic acids, catalyzed by B(C₆F₅)₃. nih.govrsc.org This protocol exhibits excellent atom economy as the only byproduct is water. nih.gov The reaction proceeds under mild conditions, often in a nonpolar solvent like toluene. rsc.org
The proposed mechanism involves the coordination of the B(C₆F₅)₃ catalyst to the hydroxyl group of the allylic alcohol, forming an intermediate that facilitates the cleavage of the C-O bond to generate a carbocation. rsc.orgnih.gov This carbocation is then attacked by the nucleophilic organic group from the boronic acid, such as the pent-1-en-1-yl group, to form the new C-C bond and regenerate the catalyst. rsc.orgnih.gov
This methodology has been successfully applied to alkenylboronic acids, allowing for the formation of new C(sp²)-C(sp³) bonds. rsc.orgrsc.org For example, the reaction between an allylic alcohol and an alkenylboronic acid under these conditions yields the corresponding 1,4-diene product. rsc.org The reaction shows broad scope with respect to the alcohol, but can be sensitive to the electronic properties of the boronic acid, with electron-rich boronic acids generally performing well, while some electron-deficient ones fail to react. nih.gov
Table 2: B(C₆F₅)₃-Catalyzed Alkenylation of Allylic Alcohols with Alkenylboronic Acid
| Allylic Alcohol (1) | Alkenylboronic Acid (2) | Catalyst Loading | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| (E)-1,3-diphenylprop-2-en-1-ol | Alkenylboronic acid | 10 mol% | Toluene | Ambient | 84% | rsc.org, rsc.org |
Catalyst-Free Cross-Coupling Reactions
While most cross-coupling reactions rely on a catalyst, certain transformations involving boronic acids can proceed without one, often under specific conditions. One such area involves the reaction of boronic esters with organolithium reagents. acs.org While not strictly involving this compound itself but its ester derivatives (e.g., pinacol (B44631) esters), this transition-metal-free methodology provides a stereospecific pathway for C(sp²)-C(sp³) bond formation. acs.org
The general strategy involves the addition of an aryllithium reagent to a boronic ester to form a boronate complex. acs.org This complex can then be activated by an electrophile, such as N-bromosuccinimide (NBS), which triggers a 1,2-metallate rearrangement. This rearrangement results in the migration of the organic group from the boron to the adjacent aromatic carbon, forming the new C-C bond with complete stereospecificity. acs.orgacs.org
This approach addresses a significant challenge in synthesis, which is the stereospecific coupling of secondary and tertiary boronic esters, a transformation that is difficult to achieve with traditional palladium catalysis. acs.org
Stereoselective Coupling with Diazo Compounds/Sulfonylhydrazones
A significant advancement in metal-free chemistry is the stereoselective reductive coupling between N-tosylhydrazones (which serve as precursors to diazo compounds in situ) and alkenylboronic acids. uniovi.es These reactions proceed without any metal catalyst and provide a novel route to construct C-C bonds with stereocontrol. uniovi.es
The reaction involves the formation of a diazo compound from the N-tosylhydrazone, which then couples with the alkenylboronic acid, such as this compound. uniovi.es This initial coupling is followed by a cascade of events, including rearrangements and cyclizations, depending on the substrate structure. uniovi.es
A key mechanistic feature of the reaction between diazo compounds and alkenylboronic acids is the 1,3-borotropic rearrangement. uniovi.es After the initial carboborylation of the diazo compound with the alkenylboronic acid, an intermediate allylboronic acid is formed. uniovi.esuniovi.es This intermediate can then undergo a 1,3-borotropic shift, where the boronic acid group migrates from one carbon to the terminal carbon of the allylic system. uniovi.esnih.gov
Table 3: Mechanistic Steps in Domino Cyclization Involving Alkenylboronic Acids
| Step | Description | Key Intermediate | Energetics | Reference |
|---|---|---|---|---|
| 1 | Diazo compound formation | Diazoalkane | - | uniovi.es |
| 2 | Carboborylation | Initial Allylboronic Acid (G) | - | uniovi.es |
| 3 | 1,3-Borotropic Rearrangement | Rearranged Allylboronic Acid (J) | Rate-determining step, high activation energy (e.g., ΔG‡ = 37.3 kcal·mol⁻¹) | uniovi.es |
| 4 | Intramolecular Cyclization | Cyclic Boroimine (H) | Lower energy barrier post-rearrangement | uniovi.es |
Electrophilic and Nucleophilic Reactions of the Boronic Acid Moiety
The boronic acid moiety of this compound and related alkenylboronic acids exhibits a dual reactivity profile, capable of participating in both electrophilic and nucleophilic reactions. This reactivity is centered around the electron-deficient boron atom and the nucleophilic character of the carbon-boron bond.
The boron atom in this compound is sp² hybridized and possesses a vacant p-orbital, rendering it Lewis acidic and thus susceptible to attack by nucleophiles. This interaction forms a tetracoordinate boronate species, often referred to as an "ate" complex. The formation of these "ate" complexes enhances the nucleophilicity of the organic substituent, enabling it to react with a wide range of electrophiles. nih.govnih.gov This is a cornerstone of their utility in carbon-carbon bond-forming reactions. For instance, alkenyl boronate complexes can react with acylated quinolines and isoquinolines, where the acylated heterocycle acts as the electrophile, leading to the formation of alkylated, dearomatized heterocycles. nih.gov This multicomponent coupling is highly modular, allowing for the synthesis of diverse heterocyclic scaffolds. nih.gov
A general scheme for the formation of an alkenylboronate "ate" complex and its subsequent reaction with an electrophile (E+) is depicted below:
Applications of Pent 1 En 1 Ylboronic Acid in Complex Molecule Synthesis
Construction of Carbon-Carbon Bonds in Conjugated Systems
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. libretexts.orgwikipedia.org Pent-1-en-1-ylboronic acid serves as a key substrate in these reactions, providing a pent-1-enyl group that can be coupled with a variety of organic halides or triflates. libretexts.org This reaction is particularly useful for creating conjugated systems, such as polyolefins and styrenes, which are important structural motifs in many functional materials and biologically active molecules. wikipedia.org
The general mechanism of the Suzuki coupling involves a catalytic cycle with a palladium complex. libretexts.org The process begins with the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with the organoboron compound, in this case, this compound, in the presence of a base. libretexts.orgrose-hulman.edu The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the Pd(0) catalyst. libretexts.org The reaction typically proceeds with retention of the double bond's stereochemistry. wikipedia.org
The versatility of this compound in Suzuki coupling is highlighted by its ability to react with a range of coupling partners, leading to the synthesis of diverse conjugated structures.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Coupling Partner | Product Type | Significance |
| Aryl Halide | Substituted Styrene | Building blocks for polymers and pharmaceuticals |
| Vinyl Halide | Conjugated Diene | Components of natural products and organic materials |
| Alkynyl Halide | Conjugated Enyne | Precursors for complex molecular scaffolds |
This capability makes this compound a valuable reagent for constructing extended π-systems, which are fundamental to the properties of many advanced materials.
Synthesis of Dyes and Advanced Functional Materials
The ability of this compound to form conjugated systems extends to the synthesis of organic dyes and advanced functional materials. It is a reactant in the synthesis of 8-alkenylborondipyrromethene (BODIPY) dyes. sigmaaldrich.com BODIPY dyes are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability, making them valuable in various applications, including fluorescent labeling and sensing.
Furthermore, the conjugated systems created using this compound are integral to the development of organic electronic materials. These materials, which include conducting polymers and molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), rely on extended π-conjugation for their electronic properties. The Suzuki coupling with this compound provides a reliable method for synthesizing the polyolefin and styrene-based structures that form the backbones of these materials. wikipedia.org
Intramolecular Cyclopropanation Reactions
Recent research has demonstrated the utility of derivatives of this compound in intramolecular cyclopropanation reactions. researchgate.netdntb.gov.ua Specifically, polysubstituted bicyclo[3.1.0]hexanes can be prepared from substituted pent-4-en-1-ylboronic esters. researchgate.net The process involves a Matteson homologation with dichloromethyllithium (LiCHCl2) to generate 1-chlorohex-5-en-1-yl boronic ester intermediates. researchgate.net
The subsequent intramolecular cyclopropanation can be induced thermally or through in situ transesterification to a more reactive catechol boronic ester, which allows the reaction to proceed at a lower temperature. researchgate.net This methodology is significant as it enables the formation of three new carbon-carbon sigma bonds at the same carbon atom in a sequential process. researchgate.net Mechanistic studies suggest the involvement of carbocationic intermediates in this transformation. researchgate.net This approach has also been adapted for the preparation of enantioenriched bicyclo[3.1.0]hexanes. researchgate.net The development of such cyclopropanation reactions highlights the expanding role of alkenylboronic acids in constructing strained ring systems, which are valuable motifs in organic synthesis. dntb.gov.ua
Development of Novel Synthetic Building Blocks for Organic Synthesis
This compound and its derivatives are not only used directly in coupling reactions but also serve as precursors for other valuable synthetic building blocks. The boronic acid moiety can be transformed into a variety of other functional groups, expanding its synthetic utility. For instance, alkenylboronic esters can undergo asymmetric cyclopropanation to produce optically active cyclopropanols, which are versatile chiral building blocks. acs.org
Moreover, the carbon-boron bond can be cleaved through protodeboronation, a process that can be strategically employed in multi-step syntheses. researchgate.net This allows the boronic acid group to function as a temporary blocking or directing group to achieve specific substitution patterns on a molecule, which can then be removed in a later step. researchgate.net The ability to undergo these transformations makes this compound a versatile starting material for the generation of a wide array of more complex and functionalized molecules for organic synthesis.
Stereoselective Synthesis of Bioactive Compounds Precursors
The stereoselective introduction of functional groups is a critical challenge in the synthesis of bioactive compounds. Alkenylboronic acids, including this compound, play a role in stereoselective transformations that lead to precursors for these complex molecules. For example, the stereoselective coupling between N-tosylhydrazones and alkenylboronic acids has been described as a method for stereoselective transformations without the need for a metal catalyst. uniovi.es
Furthermore, the development of catalytic asymmetric methods using allyl- and allenylboronic acids, which can be derived from simpler alkenylboronic acids, has opened new avenues for the synthesis of chiral molecules. diva-portal.org These methods, often employing BINOL-type organocatalysts, allow for the stereodivergent synthesis of products with multiple stereocenters. diva-portal.org Such methodologies are crucial for the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds, where specific stereochemistry is often essential for therapeutic activity.
Advanced Research on Pent 1 En 1 Ylboronic Acid Derivatives and Analogues
Boronate Esters as Stable and Versatile Precursors
Boronic acids are known for their susceptibility to decomposition, which can complicate their storage and handling, and render them inefficient in coupling reactions. sigmaaldrich.comsigmaaldrich.com To overcome these stability issues, boronic acids are often converted into boronate esters, which serve as more stable and versatile precursors. researchgate.net These esters protect the reactive boronic acid moiety, making the compounds less sensitive to air and moisture and compatible with a wider range of reaction conditions, including chromatography. nii.ac.jpthieme-connect.com The stability of boronate esters facilitates their purification and storage, ensuring their integrity until they are required for a subsequent reaction. bldpharm.combldpharm.com The boronic acid can then be regenerated from the ester, often under mild conditions, just before its use in a synthetic step like the Suzuki-Miyaura cross-coupling reaction. sigmaaldrich.comsigmaaldrich.com
The enhanced stability of boronate esters is attributed to steric and electronic factors. For instance, alkyl substituents on the diol backbone of the ester can slow down transesterification and hydrolysis, while the formation of a five- or six-membered ring contributes to thermodynamic stability. researchgate.net This strategy of using stable ester precursors is crucial in multi-step syntheses where the boronic acid functionality needs to be preserved through various chemical transformations. rsc.org
Pinacol (B44631) Esters
Pinacol esters, derived from the reaction of a boronic acid with pinacol (2,3-dimethyl-2,3-butanediol), are the most widely used class of boronate esters in organic synthesis. researchgate.net They are favored for being generally stable, crystalline solids that are insensitive to air, moisture, and chromatography. nii.ac.jpthieme-connect.com (E)-Pent-1-en-1-ylboronic acid pinacol ester is a key derivative, providing a stable source of the pent-1-en-1-ylboron moiety for various cross-coupling reactions.
Several synthetic routes have been developed for the preparation of (E)-alkenylboronic acid pinacol esters. One efficient method involves the hydroboration of terminal alkynes. For example, the hydroboration of 1-pentyne (B49018) with pinacolborane, catalyzed by dicyclohexylborane (B74569) under neat (solvent-free) conditions at room temperature, affords (E)-pent-1-en-1-ylboronic acid pinacol ester in good yield. nii.ac.jporganic-chemistry.org This method is considered environmentally benign and efficient. nii.ac.jpthieme-connect.com
An alternative one-pot procedure starts with the hydroboration of a 1-alkyne with catecholborane, followed by transesterification with pinacol. nii.ac.jpthieme-connect.comorganic-chemistry.org Both methods demonstrate good functional group tolerance and provide the desired (E)-alkenylboronic acid pinacol esters with high stereoselectivity. organic-chemistry.orgorganic-chemistry.org Another approach is the palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron (B136004) with a 1-alkenyl halide, such as (E)-1-bromo-1-pentene. organic-chemistry.org
Table 1: Synthesis Methods for (E)-Alkenylboronic Acid Pinacol Esters
| Method | Reagents | Catalyst/Conditions | Product | Ref. |
|---|---|---|---|---|
| Hydroboration | 1-Alkyne, Pinacolborane | Dicyclohexylborane, Neat, RT | (E)-1-Alkenylboronic acid pinacol ester | nii.ac.jporganic-chemistry.org |
| Hydroboration/Transesterification | 1-Alkyne, Catecholborane, Pinacol | Dicyclohexylborane, THF, RT | (E)-1-Alkenylboronic acid pinacol ester | thieme-connect.comorganic-chemistry.org |
| Cross-Coupling | 1-Alkenyl Halide, Bis(pinacolato)diboron | PdCl₂(PPh₃)₂·2PPh₃, K₂CO₃, Toluene, 50°C | 1-Alkenylboronic acid pinacol ester | organic-chemistry.org |
N-Methyliminodiacetic Acid (MIDA) Boronates
N-methyliminodiacetic acid (MIDA) boronates represent a significant advancement in the field of organoboron chemistry, offering exceptional stability and unique reactivity. bldpharm.combldpharm.com Unlike many other boronic acids and their esters, MIDA boronates are typically free-flowing, crystalline solids that are remarkably stable to air, moisture, and silica (B1680970) gel chromatography. bldpharm.combldpharm.comnih.gov This stability stems from the trivalent N-methyliminodiacetic acid ligand, which coordinates to the boron atom, changing its hybridization from sp² to sp³ and rendering it unreactive towards transmetalation under standard anhydrous cross-coupling conditions. sigmaaldrich.com
The MIDA group acts as a protecting group for the boronic acid. sigmaaldrich.com It can be easily cleaved under mild aqueous basic conditions (e.g., NaHCO₃ or NaOH at room temperature) to release the free, reactive sp²-hybridized boronic acid. sigmaaldrich.combldpharm.com This "on/off" switch for reactivity allows for controlled, iterative cross-coupling (ICC) reactions. nih.govcore.ac.uk In this strategy, a bifunctional building block, such as a haloaryl MIDA boronate, can undergo a Suzuki-Miyaura coupling at the halide position while the MIDA boronate remains intact. sigmaaldrich.com Subsequent deprotection of the MIDA group unmasks the boronic acid for the next coupling reaction. bldpharm.comnih.gov This powerful technique enables the systematic and modular synthesis of complex small molecules and polymers. bldpharm.comrsc.orgnih.gov The stability of MIDA boronates to a wide array of common synthetic reagents makes them highly valuable building blocks in multistep synthesis. nih.gov
Table 2: Comparison of Boronic Acid Protecting Groups
| Protecting Group | Stability | Deprotection Conditions | Key Feature | Ref. |
|---|---|---|---|---|
| None (Free Boronic Acid) | Often unstable, sensitive to air/moisture | N/A | Direct reactivity in coupling | sigmaaldrich.comsigmaaldrich.com |
| Pinacol Ester | Good stability, insensitive to chromatography | Often requires harsher conditions for hydrolysis | Widely used, commercially available | researchgate.netnii.ac.jp |
| MIDA Boronate | Excellent stability (air, moisture, chromatography) | Mild aqueous base (e.g., NaHCO₃) | Enables iterative cross-coupling | sigmaaldrich.combldpharm.comnih.gov |
Functionalization Strategies for the Alkenyl Chain
The alkenyl chain of pent-1-en-1-ylboronic acid and its derivatives offers a site for further chemical modification, allowing for the synthesis of more complex and diverse molecular architectures. rsc.org Functionalization of the alkene can introduce new groups and complexity in a single step. rsc.org Various transition-metal-catalyzed reactions have been developed to modify the double bond of alkenylboron reagents.
One powerful strategy is the copper-catalyzed tri- or tetrafunctionalization of alkenylboronic acids. rsc.orgrsc.org In a cascade reaction, an alkenylboronic acid can react with sources of oxygen and nitrogen, such as N-hydroxybenzotriazin-4-one (HOOBT) and arylhydrazines, respectively. rsc.orgrsc.org This domino reaction proceeds through multiple steps in one pot, including a Chan-Lam reaction, rearrangement, and substitution, to form complex heterocyclic structures like tetrahydrocarbazol-1-ones. rsc.orgrsc.org The reaction tolerates a wide range of functional groups and allows for significant increases in molecular complexity from simple starting materials. rsc.orgrsc.org
Manganese-catalyzed hydroalkenylation is another method for functionalizing unactivated internal alkenes using alkenylboronic acids. This protocol demonstrates high regioselectivity and chemoselectivity, enabling the formation of new carbon-carbon bonds. Furthermore, rhodium-catalyzed asymmetric addition of alkenylboronic acids to quinoxalinium salts can generate dihydroquinoxalines with high enantioselectivity, which are precursors to variously substituted tetrahydroquinoxalines. nih.gov These methods highlight the versatility of the alkenylboronic acid moiety, where the C-B bond can be used in a cross-coupling reaction while the C=C bond is simultaneously or sequentially functionalized.
Cycloalkenylboronic Acid Analogues (e.g., Cyclothis compound)
Cycloalkenylboronic acids, such as cyclothis compound, are important structural analogues of linear alkenylboronic acids like this compound. These cyclic compounds provide access to different molecular geometries and are valuable building blocks in organic synthesis. guidechem.comcymitquimica.com Cyclothis compound (CAS 850036-28-1) is a colorless solid consisting of a cyclopentene (B43876) ring attached to a boronic acid group. guidechem.com
Like its linear counterparts, cyclothis compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds. guidechem.comcymitquimica.comwikipedia.org It can be coupled with various aryl and heteroaryl halides to synthesize substituted cyclopentenes, which are common structural motifs in pharmaceuticals and other functional materials. cymitquimica.comresearchgate.net For example, it has been used in the synthesis of novel indazole derivatives through palladium-catalyzed coupling reactions. mdpi.com The boronic acid moiety's ability to form reversible covalent bonds with diols also allows for its protection and manipulation similar to other boronic acids. cymitquimica.com
The synthesis of cycloalkenylboronic acids can be achieved through methods analogous to those for linear alkenylboronic acids, such as the hydroboration of the corresponding cycloalkyne or the reaction of a cycloalkenyl organometallic reagent with a trialkyl borate (B1201080).
Heteroatom-Substituted Alkenylboronic Acids
Introducing heteroatoms (e.g., oxygen, nitrogen, sulfur) into the alkenyl chain of boronic acids creates heteroatom-substituted alkenylboronic acids, a class of reagents with significant synthetic potential. These compounds are valuable intermediates for constructing complex molecules, including natural products and pharmaceuticals. researchgate.netorganic-chemistry.org
The synthesis of α-heteroatom-substituted alkenes can be achieved through methods like the Zweifel olefination. researchgate.net Copper-catalyzed reactions are also prominent in this area. For instance, the intermolecular alkylboration of terminal allenes substituted with heteroatoms can produce (Z)-alkenyl boronates with high selectivity. rsc.org This reaction proceeds without the need for a directing group and is suitable for a variety of heteroatom-substituted allenes. rsc.org
Furthermore, palladium-catalyzed reactions have been employed for the arylation of electron-rich heteroatom-substituted olefins using arylboronic acids. organic-chemistry.org In some cases, copper-promoted cross-coupling reactions can be used to form C-S bonds by reacting alkenylboronic acids with sulfinic acid salts, yielding alkenyl sulfones. researchgate.net These synthetic strategies provide access to a diverse range of functionalized alkenylboronic acids, expanding their utility as building blocks for creating molecules with specific electronic and structural properties. organic-chemistry.orgrsc.org
Computational and Theoretical Studies on Pent 1 En 1 Ylboronic Acid Reactivity
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
DFT calculations are a cornerstone for mapping the potential energy surfaces of reactions involving pent-1-en-1-ylboronic acid and its derivatives. These studies elucidate the stepwise processes, catalyst involvement, and the energetic feasibility of various reaction pathways.
Detailed mechanistic studies have been performed on several key reactions involving alkenylboronic acids. For instance, in nickel-catalyzed oxidative Heck reactions, DFT calculations have been used to compare different potential pathways, helping to understand how factors like the choice of ligand and oxidant influence the reaction outcome. rsc.orgresearchgate.net Similarly, the mechanism for the asymmetric homologation of alkenylboronic acids with diazomethane (B1218177) derivatives has been extensively investigated using DFT. acs.orgresearchgate.netacs.org These studies reveal complex reaction scenarios, often involving the formation of boronate ester intermediates with catalysts like BINOL. acs.orgresearchgate.net
A significant finding from computational studies is the crucial role of boroxines, the cyclic anhydrides of boronic acids, which can form from three boronic acid molecules. DFT calculations have shown that boroxines can be the reactive intermediates in certain homologation reactions with diazo compounds, proceeding through a two-step mechanism involving a coordination transition state followed by a 1,2-metalate rearrangement. rsc.org The general catalytic cycle for many cross-coupling reactions, such as the Suzuki-Miyaura reaction, is well-established to involve oxidative addition, transmetalation, and reductive elimination, with DFT providing detailed energy profiles for each step. rsc.orgsioc-journal.cn
Table 1: Computed Energetics for Key Mechanistic Steps in Alkenylboronic Acid Reactions This interactive table summarizes representative energy barriers calculated using DFT for various reaction types.
| Reaction Type | Mechanistic Step | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| Boroxine (B1236090) opening by ethanol | Nucleophilic attack (proton-shuttling) | 20.6 | acs.org |
| Ni-catalyzed Oxidative Heck | Hydroarylation Transition State | 20.8 | researchgate.net |
| Ni-catalyzed Oxidative Heck | Heck Coupling Transition State | 21.7 | researchgate.net |
| Diazo-boronic coupling | Cyclization Transition State | 27.5 | uniovi.es |
Stereoselectivity Prediction and Rationalization
A significant application of computational studies is the prediction and rationalization of stereoselectivity in asymmetric reactions. For this compound, which can participate in reactions creating new chiral centers, understanding the origin of stereocontrol is vital.
DFT calculations have been successfully employed to rationalize the enantioselectivity in reactions such as the BINOL-catalyzed asymmetric homologation of alkenylboronic acids. acs.orgresearchgate.net These studies attribute the stereoinduction primarily to steric repulsion between substituents on the incoming reagent and the chiral catalyst complexed with the boronic acid. acs.orgresearchgate.net In Rh(I)-catalyzed tandem conjugate addition-Michael cyclization reactions, the observed high diastereoselectivity has been explained by analyzing the energies of competing transition state models, such as a Heathcock-like transition state. organic-chemistry.org
Computational methods also help rationalize the stereochemical outcomes of domino reactions. For instance, in a domino carbocyclization, DFT studies of the relevant transition states can explain the high diastereoselectivity observed experimentally. uniovi.es Similarly, in Diels-Alder reactions involving borylated alkenes, DFT is used to compare the energy profiles of different transition states (e.g., endo vs. exo), which reveals that the transition state leading to the observed product is energetically favored. nih.gov
Investigation of Transition States and Reaction Intermediates
The direct observation of transition states and short-lived reaction intermediates is often experimentally challenging. Computational chemistry provides a powerful lens to visualize and analyze these fleeting species, offering critical information about reaction pathways.
In the Suzuki-Miyaura cross-coupling, for example, DFT calculations have delineated the potential energy surface, identifying key intermediates such as the oxidative addition complex, pre-transmetalation complexes, and the species involved in reductive elimination. pku.edu.cn These calculations have helped clarify that for certain catalyst systems, the transmetalation step is rate-determining. pku.edu.cn
In other reactions, such as the homologation of alkenylboronic acids, computational studies have identified crucial intermediates like chiral BINOL-alkenylboronate species. acs.orgacs.org The calculations reveal the complex pathways to form these key intermediates, which dictate the reaction's progress. acs.org Furthermore, the geometries of transition states are meticulously calculated. For instance, the opening of a boroxine ring by an alcohol was shown to proceed via a six-membered transition state involving a proton-shuttling mechanism. acs.org In domino reactions, key steps like the 1,3-borotropic rearrangement and the subsequent bora-aza-ene reaction are understood through the detailed analysis of their respective six-centered transition states and allylboronic intermediates. uniovi.es
Table 2: Characterized Intermediates and Transition States in Alkenylboronic Acid Reactions This interactive table provides examples of intermediates and transition states computationally studied.
| Reaction | Species Type | Description | Reference |
|---|---|---|---|
| Asymmetric Homologation | Intermediate | Chiral BINOL-alkenylboronate ester | acs.orgresearchgate.net |
| Suzuki-Miyaura Coupling | Intermediate | Pre-transmetalation complex (INT4) | pku.edu.cn |
| Boroxine Homologation | Transition State | Coordination of diazo compound to boroxine | rsc.org |
| Diels-Alder Reaction | Transition State | gemBpinBpin-TS | nih.gov |
Orbital Interactions and Electronic Structure Analysis
The reactivity of this compound is fundamentally governed by its electronic structure. The boron atom, with its sp² hybridization, possesses a vacant p-orbital perpendicular to the plane of the C=C double bond and the B(OH)₂ group. mdpi.com This electronic feature is central to its role as a Lewis acid and its participation in various reactions.
Theoretical investigations using methods like Natural Bond Orbital (NBO) analysis provide a quantitative description of orbital interactions. fu-berlin.de These analyses can reveal key donor-acceptor interactions, such as those between the π-electrons of the double bond and an interacting species, or the σ-hole interaction at the boron center. fu-berlin.deresearchgate.net The vacant p-orbital on the boron atom allows it to act as a Lewis acid, forming triel bonds with electron-rich species. researchgate.net
Analysis of the frontier molecular orbitals (HOMO and LUMO) is also critical. For many boronic acid derivatives, electronic transitions, such as the S₀→S₁ transition, involve electron transfer primarily from the HOMO to the LUMO. lodz.plbibliotekanauki.pl The energies and localizations of these orbitals dictate the molecule's susceptibility to nucleophilic or electrophilic attack. For instance, fragmentation patterns upon electron transfer can be rationalized by considering which molecular orbitals are involved in the process. mdpi.com Advanced computational studies also highlight the importance of electron correlation effects and doubly excited configurations in accurately describing the core-excited states of boronic acids. aip.org
Emerging Research Frontiers and Future Perspectives
Sustainable and Green Chemistry Approaches in Boronic Acid Chemistry
The principles of green chemistry are increasingly being applied to the synthesis and reactions of boronic acids to minimize environmental impact. numberanalytics.compro-metrics.org This involves the use of environmentally benign solvents, renewable feedstocks, and energy-efficient methods. longdom.orgroyalsocietypublishing.org
Key strategies in green boronic acid chemistry include:
Alternative Solvents: The use of water, ionic liquids, or polyethylene (B3416737) glycols (PEGs) as reaction media is being explored to replace hazardous organic solvents. longdom.orgroyalsocietypublishing.org Water is a particularly attractive solvent due to its non-toxic and non-flammable nature. longdom.org
Catalysis: The development of more efficient and recyclable catalysts is a central theme. pro-metrics.orglongdom.org This includes the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused. acs.org For instance, copper-doped g-C3N4 has been used as a recyclable heterogeneous photocatalyst for the hydroxylation of aryl boronic acids in water. acs.org
Energy Efficiency: Microwave and ultrasound irradiation are being employed to accelerate reactions, often leading to shorter reaction times and reduced energy consumption. longdom.orgresearchgate.netacs.org
Waste Reduction: A focus on atom economy and the reduction of byproducts is paramount. numberanalytics.comlongdom.org Multicomponent reactions, which combine three or more reactants in a single step, are a prime example of this approach. researchgate.net
The application of these principles to the synthesis of pent-1-en-1-ylboronic acid and its derivatives holds the potential for more sustainable and economically viable processes. For example, adapting the Suzuki-Miyaura cross-coupling reaction, a key application of boronic acids, to greener conditions is an active area of research. longdom.org
Table 1: Green Chemistry Principles and their Application in Boronic Acid Chemistry
| Green Chemistry Principle | Application in Boronic Acid Chemistry | Research Finding |
| Waste Prevention | Designing syntheses to minimize byproduct formation. numberanalytics.com | Multicomponent reactions for the synthesis of boron-containing heterocycles demonstrate high atom economy. researchgate.net |
| Safer Solvents and Auxiliaries | Utilizing water or other green solvents in reactions. royalsocietypublishing.org | Flavin-catalyzed oxidative hydroxylation of arylboronic acids can be performed in water. rsc.org |
| Design for Energy Efficiency | Employing microwave or ultrasound irradiation to reduce reaction times and energy input. longdom.org | Microwave irradiation significantly accelerates the synthesis of boron-containing Hantzsch and Biginelli esters, with reaction times as low as 0.25-0.33 hours. researchgate.net |
| Use of Renewable Feedstocks | Exploring bio-based starting materials. longdom.orgmdpi.com | The use of seaweed extracts to create natural catalysts for Suzuki-Miyaura reactions is being investigated. mdpi.com |
| Catalysis | Developing recyclable and highly active catalysts. longdom.org | A recyclable copper-doped g-C3N4 photocatalyst has been successfully used for the hydroxylation of aryl boronic acids. acs.org |
Flow Chemistry and Continuous Synthesis of this compound Derivatives
Flow chemistry, or continuous flow processing, is emerging as a powerful technology for the synthesis of chemical compounds, including boronic acids and their derivatives. organic-chemistry.orgvapourtec.com This technique involves running reactions in a continuous stream through a reactor, offering several advantages over traditional batch processing. vapourtec.commdpi.com
Benefits of flow chemistry for boronic acid synthesis include:
Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with handling reactive intermediates. vapourtec.com
Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time. vapourtec.com
Improved Efficiency and Scalability: Reactions can often be performed faster and with higher yields. organic-chemistry.orgresearchgate.net Scaling up production is achieved by simply running the flow system for a longer duration. vapourtec.comresearchgate.net
The continuous synthesis of boronic acids has been demonstrated, with some processes achieving remarkable throughput. organic-chemistry.org For instance, a continuous flow setup for organolithium chemistry enabled the synthesis of various boronic acids with a total reaction time of just one second and a throughput of 60 g/h. organic-chemistry.org This approach could be readily adapted for the large-scale production of this compound. Furthermore, continuous flow methods have been successfully applied to reactions involving alkenylboronic acids, such as their use in the synthesis of homoallylic alcohols. researchgate.net This highlights the potential for developing continuous processes for the various applications of this compound.
Table 2: Comparison of Batch vs. Flow Chemistry for Boronic Acid Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
| Reaction Scale | Limited by reactor size | Scalable by run time vapourtec.comresearchgate.net |
| Safety | Higher risk with large volumes of hazardous materials | Lower risk due to small in-process volumes vapourtec.com |
| Control of Parameters | Less precise | Precise control of temperature, pressure, and time vapourtec.com |
| Heat and Mass Transfer | Often limited | Excellent heat and mass transfer vapourtec.com |
| Reaction Time | Can be lengthy | Often significantly shorter organic-chemistry.org |
| Telescoped Reactions | Difficult, requires isolation of intermediates | Easily achievable vapourtec.com |
Chemoenzymatic and Biocatalytic Applications
The integration of chemical and enzymatic processes, known as chemoenzymatic synthesis, is a rapidly growing field with significant potential for boronic acid chemistry. nih.govucl.ac.uk Enzymes offer unparalleled selectivity and can operate under mild conditions, making them ideal for green chemistry applications. esrf.fr
Recent breakthroughs in this area include:
Designer Enzymes: Researchers have successfully created artificial enzymes containing a boronic acid moiety. esrf.frnih.gov These "boronzymes" exhibit novel catalytic activities not found in nature, such as the kinetic resolution of hydroxyketones. nih.gov
Cofactor Immobilization: Boronic acids are being used to immobilize essential cofactors, like NADH, onto solid supports. acs.org This is achieved through the reversible covalent bonding between the boronic acid and the cis-diol groups present in the cofactors. acs.org This strategy is crucial for developing self-sufficient heterogeneous biocatalysts. acs.org
Enantioselective Synthesis: Chemoenzymatic routes have been developed for the synthesis of chiral boronic acids. researchgate.net For example, the asymmetric reduction of a ketone catalyzed by a carbonyl reductase can be the first step in producing an enantiopure boronic acid. researchgate.net
While specific chemoenzymatic applications involving this compound are yet to be widely reported, the foundational research in this area opens up exciting possibilities. For instance, enzymes could be engineered to catalyze specific transformations on the pentenyl chain or to facilitate the stereoselective synthesis of chiral derivatives.
Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation
A deep understanding of reaction mechanisms is crucial for optimizing existing reactions and developing new ones. Advanced spectroscopic techniques are indispensable tools for elucidating the intricate steps involved in reactions of boronic acids. researchgate.net
Key spectroscopic methods and their applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹¹B NMR: This technique is particularly valuable for studying the coordination environment of the boron atom. nih.gov Changes in the chemical shift of ¹¹B can indicate the transformation of a tricoordinate boronic acid to a tetracoordinate boronate, a key step in many reactions. nih.govnih.gov
Low-Temperature, Rapid Injection NMR (RI-NMR): This method has been instrumental in observing and characterizing highly elusive intermediates in reactions like the Suzuki-Miyaura cross-coupling. nih.gov It has provided direct evidence for the existence of arylpalladium(II)boronate complexes. nih.gov
¹H and ¹³C NMR: These are routinely used to characterize the structure of reactants, products, and stable intermediates. researchgate.net Heteronuclear Multiple Bond Correlation (HMBC) experiments can help to identify atoms that are not directly observable in standard spectra. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of intermediates and products. nih.gov Techniques like ASAP-MS (Atmospheric Solids Analysis Probe Mass Spectrometry) can provide rapid analysis of reaction mixtures. researchgate.net
Infrared (IR) and UV-Vis Spectroscopy: FT-IR spectroscopy can be used to monitor the formation and disappearance of specific functional groups during a reaction. researchgate.net UV-Vis spectrophotometry can be employed in kinetic studies of reactions involving colored species. researchgate.net
These advanced techniques, often coupled with computational studies, provide a comprehensive picture of the reaction pathways of boronic acids. nih.govnih.govmontclair.edu For this compound, such studies can shed light on the mechanism of its participation in cross-coupling reactions, hydroboration, and other transformations, paving the way for the rational design of more efficient and selective catalytic systems.
Table 3: Spectroscopic Techniques for Studying Boronic Acid Reactions
| Technique | Information Gained | Example Application |
| ¹¹B NMR | Coordination state of boron (trigonal vs. tetrahedral). nih.govnih.gov | Confirmation of boronate formation in the presence of a base or catalyst. nih.govacs.org |
| Low-Temperature NMR | Observation of transient intermediates. nih.gov | Characterization of pre-transmetalation intermediates in the Suzuki-Miyaura reaction. nih.govnih.gov |
| ¹⁹F NMR | Monitoring reactions involving fluorinated compounds. nih.gov | Observing the formation of new palladium complexes in mechanistic studies. nih.gov |
| Mass Spectrometry | Molecular weight and fragmentation patterns of species in the reaction mixture. researchgate.net | Confirmation of product identity and elucidation of reaction byproducts. nih.gov |
| Computational Analysis | Thermodynamic feasibility and transition state structures. montclair.edu | Supporting proposed reaction mechanisms and predicting the stereochemical outcome of reactions. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
